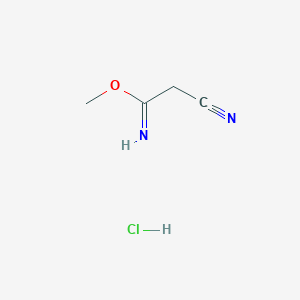
1-Fluoro-4-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(trifluoromethyl)naphthalene, also known as 1-TFN, is an organic compound with a unique structure. It is classified as a fluorinated aromatic compound, and is composed of a benzene ring with a single fluorine atom and three trifluoromethyl groups. 1-TFN has been studied extensively due to its potential applications in the fields of organic synthesis and materials science. In
Aplicaciones Científicas De Investigación
Selective Fluorination of Aromatic Compounds
Research indicates the effectiveness of novel N-F fluorinating agents in the selective fluorination of polycyclic aromatic hydrocarbons. Naphthalene, for example, can be site-selectively fluorinated to produce 1-fluoronaphthalene, showcasing the potential of using 1-Fluoro-4-(trifluoromethyl)naphthalene derivatives in synthesizing fluorinated aromatic compounds with specific regioselectivity, dependent on substituent nature and position (Stavber, Zupan, 1996).
Synthesis of Fluorinated Naphthoic Acids
Aryl carboxamides are crucial structural units in several biologically active compounds. Synthesis efforts have focused on mono- and difluoronaphthoic acids, derivatives of 1-Fluoro-4-(trifluoromethyl)naphthalene. These efforts highlight a broader application in medicinal chemistry, providing pathways to synthesize fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. The process involves electrophilic fluorination and showcases the compound's versatility in synthesizing structurally diverse bioactive compounds (Tagat et al., 2002).
Development of Fluorine-Containing Polymers
The incorporation of fluorine-containing naphthalene units into polymers has been explored to enhance thermal stability. A study synthesized novel fluorine-containing poly(aryl ether ketone)s with 1,4-naphthylene units, resulting in materials exhibiting outstanding thermal stability and mechanical properties. These polymers, due to their low dielectric constants and high glass transition temperatures, have potential applications in high-performance electronic materials (Zhang et al., 2006).
Regiochemistry in Metalation Reactions
The metalation and subsequent electrophilic trapping of 2-fluoronaphthalene and 2-(trifluoromethyl) naphthalene derivatives demonstrate varying regioisomeric outcomes. This research provides insight into the factors influencing the regiochemistry of metalation at specific positions on the naphthalene ring, offering valuable information for the strategic synthesis of complex fluorinated organic compounds (Ruzziconi et al., 2010).
Safety And Hazards
1-Fluoro-4-(trifluoromethyl)naphthalene is identified as an irritant . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
1-fluoro-4-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWWFQBBDMGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499707 |
Source


|
| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trifluoromethyl)naphthalene | |
CAS RN |
59080-13-6 |
Source


|
| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)





![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)




